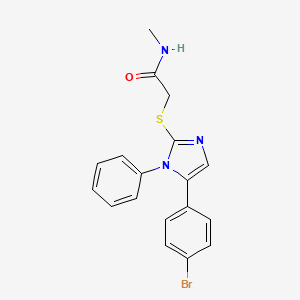

![molecular formula C19H14FN3O4S B2364600 3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396583-92-8](/img/structure/B2364600.png)

3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds structurally related to the molecule have been synthesized and evaluated for various pharmacological activities. For instance, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, similar to the compound , have shown potential anti-inflammatory, analgesic, CNS depressant, and muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Antimicrobial Properties

Benzothiazole derivatives, closely related to the compound of interest, have been investigated for their antimicrobial properties. Some of these compounds showed good activity against resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Structural and Vibrational Studies

The molecular structure and vibrational spectra of similar molecules, such as 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have been studied to understand their conformational stability and energy gap, contributing to the stability of the molecule (Taşal & Kumalar, 2012).

Microwave-Assisted Synthesis and Pharmacological Screening

Research on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including those similar to the molecule , highlights their potential antibacterial and antifungal properties (Mistry & Desai, 2006).

Anticonvulsant Activity

Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Certain compounds showed promising results in tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures test (Liu, Zhang, Jin, & Quan, 2016).

Antibacterial Activity and QSAR Studies

Further studies have been conducted on benzothiazole derivatives for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies also involved quantitative structure-activity relationship (QSAR) analyses to understand the relationship between the structure and activity of these compounds (Palkar et al., 2017).

Fluorescence Sensing Applications

Benzothiazole conjugated Schiff bases, similar to the compound , have been studied as fluorescent sensors, showing potential applications in detecting specific ions like Al3+ and Zn2+ (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasB system is a key component of the quorum sensing pathways in these bacteria, which they use for cell-cell communication .

Mode of Action

The compound interacts with the LasB system, inhibiting its function . Docking studies have shown that the compound binds to the active site of the LasB system with better affinity compared to reference compounds .

Biochemical Pathways

The compound affects the quorum sensing pathways in Pseudomonas aeruginosa . These pathways allow the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The inhibition of the LasB system by the compound results in a disruption of the quorum sensing pathways in Pseudomonas aeruginosa . This can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors .

properties

IUPAC Name |

3-[2-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4S/c20-12-4-3-7-15-17(12)21-18(28-15)26-11-8-22(9-11)16(24)10-23-13-5-1-2-6-14(13)27-19(23)25/h1-7,11H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKPXIGYAIYKBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC5=C(C=CC=C5S4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)

![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)

![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)

![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)

![3-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2364533.png)

![2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2364536.png)